2-(3-Hydroxypropyl)-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
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Overview
Description
2-(3-Hydroxypropyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 2-(3-Hydroxypropyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolopyrimidine core. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-(3-Hydroxypropyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrogen atoms on the pyrazolopyrimidine ring can be substituted with various functional groups using common reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: It is being investigated for its potential therapeutic effects in treating diseases such as cancer and inflammatory conditions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxypropyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. It may inhibit the activity of certain enzymes or receptors, thereby modulating various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(3-Hydroxypropyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one can be compared with other pyrazolopyrimidine derivatives, such as:
- 2-(3-Hydroxypropyl)-2H-pyrazolo[3,4-d]pyrimidin-7(6H)-one
- 2-(3-Hydroxypropyl)-2H-pyrazolo[5,4-d]pyrimidin-7(6H)-one These compounds share a similar core structure but differ in the position of the nitrogen atoms and the substituents on the ring. The unique arrangement of atoms in 2-(3-Hydroxypropyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one contributes to its distinct chemical and biological properties .
Properties
CAS No. |
923283-91-4 |
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Molecular Formula |
C8H10N4O2 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-(3-hydroxypropyl)-6H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C8H10N4O2/c13-3-1-2-12-4-6-7(11-12)8(14)10-5-9-6/h4-5,13H,1-3H2,(H,9,10,14) |
InChI Key |
ZGPUCHWPSHUMCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NN1CCCO)C(=O)NC=N2 |
Origin of Product |
United States |
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